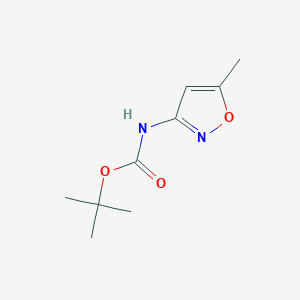
Carbamato de tert-butilo (5-metilisoxazol-3-il)
Descripción general
Descripción
tert-Butyl (5-methylisoxazol-3-yl)carbamate: is a chemical compound with the molecular formula C₉H₁₄N₂O₃ and a molecular weight of 198.22 g/mol . It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions . This compound is primarily used in research and development within the fields of medicinal chemistry and organic synthesis .
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (5-methylisoxazol-3-yl)carbamate is used as a building block in the synthesis of more complex organic molecules. It serves as a protecting group for amines in peptide synthesis, allowing for selective reactions to occur without interference from the amine group .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. It is used in the development of novel therapeutic agents targeting various diseases .
Industry: The compound finds applications in the pharmaceutical industry for the synthesis of drug intermediates and active pharmaceutical ingredients. It is also used in the production of agrochemicals and other fine chemicals .
Mecanismo De Acción
Target of Action
The primary target of “tert-Butyl (5-methylisoxazol-3-yl)carbamate” is FLT3 , a type of receptor tyrosine kinase . Over-expression of FLT3 plays a critical role in the development and progress of acute myeloid leukemia .
Mode of Action
The compound interacts with its target, FLT3, by inhibiting its activity . This inhibition can lead to a decrease in the proliferation of cancer cells, thereby slowing the progression of diseases like acute myeloid leukemia .
Biochemical Pathways
Given its target, it’s likely that it impacts pathways related to cell proliferation and survival, particularly in the context of cancer cells .
Result of Action
The result of the compound’s action is a decrease in the proliferation of cancer cells, specifically those involved in acute myeloid leukemia . This can slow the progression of the disease and potentially improve patient outcomes.
Análisis Bioquímico
Biochemical Properties
Tert-Butyl (5-methylisoxazol-3-yl)carbamate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme FLT3, a receptor tyrosine kinase that is overexpressed in certain types of leukemia . Tert-Butyl (5-methylisoxazol-3-yl)carbamate acts as an inhibitor of FLT3, thereby modulating its activity and influencing downstream signaling pathways. Additionally, this compound has been shown to interact with other proteins involved in cell signaling and gene expression, further highlighting its importance in biochemical research.
Cellular Effects
The effects of tert-Butyl (5-methylisoxazol-3-yl)carbamate on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis, primarily through its interaction with FLT3 and other signaling proteins . Tert-Butyl (5-methylisoxazol-3-yl)carbamate also affects cell signaling pathways, such as the PI3K/AKT and MAPK pathways, leading to changes in gene expression and cellular metabolism. These effects contribute to its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of tert-Butyl (5-methylisoxazol-3-yl)carbamate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of FLT3, this compound inhibits its kinase activity, preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts the signaling cascade, leading to reduced cell proliferation and increased apoptosis. Additionally, tert-Butyl (5-methylisoxazol-3-yl)carbamate has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, further elucidating its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (5-methylisoxazol-3-yl)carbamate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has demonstrated good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that tert-Butyl (5-methylisoxazol-3-yl)carbamate maintains its inhibitory effects on FLT3 and other signaling proteins, leading to sustained changes in cellular function and gene expression.
Dosage Effects in Animal Models
The effects of tert-Butyl (5-methylisoxazol-3-yl)carbamate vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold for safe and effective use. These findings highlight the importance of dosage optimization in the therapeutic application of tert-Butyl (5-methylisoxazol-3-yl)carbamate.
Metabolic Pathways
Tert-Butyl (5-methylisoxazol-3-yl)carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. One of the key enzymes involved in its metabolism is cytochrome P450, which catalyzes the oxidation of this compound, leading to the formation of metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for optimizing the therapeutic use of tert-Butyl (5-methylisoxazol-3-yl)carbamate.
Transport and Distribution
The transport and distribution of tert-Butyl (5-methylisoxazol-3-yl)carbamate within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, binding proteins such as albumin play a role in its distribution within the bloodstream, influencing its localization and accumulation in target tissues. These interactions are important for understanding the pharmacokinetics of tert-Butyl (5-methylisoxazol-3-yl)carbamate.
Subcellular Localization
The subcellular localization of tert-Butyl (5-methylisoxazol-3-yl)carbamate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize primarily in the cytoplasm, where it interacts with signaling proteins and enzymes . Additionally, post-translational modifications such as phosphorylation can affect its activity and function, further highlighting the importance of subcellular localization in its biochemical effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-methylisoxazol-3-yl)carbamate typically involves the reaction of 5-methylisoxazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: While specific industrial production methods for tert-Butyl (5-methylisoxazol-3-yl)carbamate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted isoxazole derivatives.
Comparación Con Compuestos Similares
tert-Butyl carbazate: Another carbamate compound used as a protecting group for amines.
tert-Butyl (5-methylisoxazol-3-yl)carbamate: Similar in structure but with different substituents on the isoxazole ring.
Uniqueness: tert-Butyl (5-methylisoxazol-3-yl)carbamate is unique due to its specific combination of the tert-butyl carbamate group and the 5-methylisoxazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable in synthetic organic chemistry and medicinal chemistry .
Propiedades
IUPAC Name |
tert-butyl N-(5-methyl-1,2-oxazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6-5-7(11-14-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQNLVVSJSRECT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453427 | |
| Record name | tert-Butyl (5-methyl-1,2-oxazol-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97517-66-3 | |
| Record name | tert-Butyl (5-methyl-1,2-oxazol-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





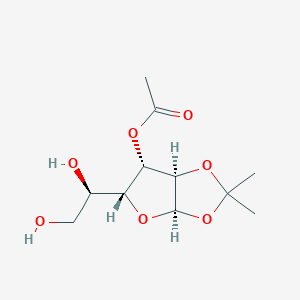
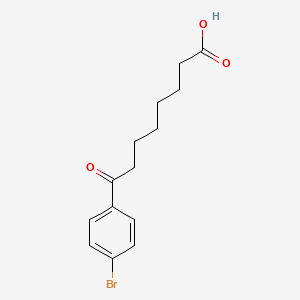
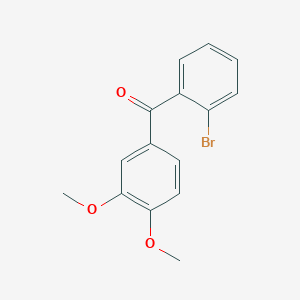

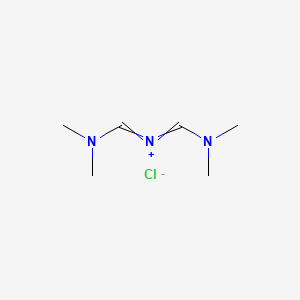

![(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1278796.png)


![(S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B1278803.png)
![[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride](/img/structure/B1278805.png)
